molecular formula C24H19N B2580395 2-(Triphenylmethyl)pyridine CAS No. 60025-46-9

2-(Triphenylmethyl)pyridine

Cat. No.: B2580395
CAS No.: 60025-46-9
M. Wt: 321.423
InChI Key: IHRCTGKPHJCRRM-UHFFFAOYSA-N
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Description

2-(Triphenylmethyl)pyridine, also known as 2-Tritylpyridine, is an organic compound with the molecular formula C24H19N. It is characterized by a pyridine ring substituted with a triphenylmethyl group at the 2-position. This compound is notable for its stability and unique chemical properties, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylmethyl)pyridine typically involves the reaction of pyridine with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Triphenylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of simpler hydrocarbons .

Scientific Research Applications

2-(Triphenylmethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Triphenylmethyl)pyridine involves its ability to stabilize reactive intermediates through the triphenylmethyl group. This stabilization is crucial in various chemical reactions, particularly those involving carbocations. The compound can also act as a Lewis acid, facilitating the formation of new chemical bonds .

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways are still under investigation, but its role as a stabilizing agent is well-documented .

Comparison with Similar Compounds

    Triphenylmethyl chloride: Used as a precursor in the synthesis of 2-(Triphenylmethyl)pyridine.

    Triphenylmethyl alcohol: Another derivative of triphenylmethyl, used in similar applications as a protecting group.

    2-(Diphenylmethyl)pyridine: A related compound with two phenyl groups instead of three.

Uniqueness: this compound is unique due to the presence of the triphenylmethyl group, which provides exceptional stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where stability and control over reaction conditions are paramount .

Properties

IUPAC Name

2-tritylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-25-23/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRCTGKPHJCRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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